molecular formula C18H35N3O3 B7915589 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915589
M. Wt: 341.5 g/mol
InChI Key: FSVSGRVRPQLVRX-LOACHALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a synthetic carbamate derivative featuring a piperidin-3-yl core modified with an (S)-2-amino-3-methyl-butyryl side chain and an isopropyl-carbamic acid tert-butyl ester group. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics. Its tert-butyl carbamate group serves as a protective moiety for amine functionalities during multi-step syntheses, while the stereospecific (S)-configured amino acid residue may influence biological activity or binding specificity in target applications .

Limited direct data on this compound are available in the provided evidence, but its structural analogs and synthesis pathways offer critical insights (discussed below).

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-9-14(11-20)21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVSGRVRPQLVRX-LOACHALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Functionalization

Low-load Wang resin (0.35 mmol/g) pre-loaded with Fmoc-Lys(Mtt) is a standard starting material for SPPS-based routes. The Mtt (4-methyltrityl) group offers orthogonal protection for the ε-amine of lysine, enabling selective deprotection during later stages. Swelling in N-methyl-2-pyrrolidone (NMP) precedes iterative Fmoc deprotection using 20% piperidine in DMF.

Sequential Peptide Elongation

Coupling of Fmoc-Glu(OtBu)-OH to the resin-bound lysine employs HCTU (3.3 equiv) and DIPEA (5 equiv) in DMF, achieving >95% conversion per cycle under microwave-assisted conditions (50°C, 30 min). Subsequent elongation with Fmoc-Glu(OtBu)-Amc-Ahx (6-aminohexanoic acid) follows analogous protocols, with MALDI-TOF monitoring confirming intermediate masses.

Key Acylation Step

The critical acylation of the piperidine nitrogen with (S)-2-amino-3-methyl-butyryl chloride demands precise stoichiometry:

  • Reagents : Pre-activation of the valine derivative with HCTU/DIPEA (1:1.5 molar ratio) in anhydrous DMF.

  • Conditions : 0°C under nitrogen, 12 h reaction time.

  • Yield : 78–82% after resin cleavage (TFA/H₂O/TIPS, 95:2.5:2.5 v/v).

Solution-Phase Coupling Strategies

Carbodiimide-Mediated Amide Bond Formation

A benchmark solution-phase method uses DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to couple the piperidine-isopropyl carbamate intermediate with N-Boc-valine:

Typical Protocol :

  • Dissolve N-Boc-L-valine (1.2 equiv) and HOBt (1.1 equiv) in THF (0.1 M).

  • Add DCC (1.5 equiv) at 0°C, stir 30 min.

  • Introduce piperidine-isopropyl carbamate (1.0 equiv), warm to 25°C, and stir 18 h.

  • Filter DCU precipitate, concentrate, and purify via silica chromatography (hexane/EtOAc 3:1).

Yield : 68–72%
Purity : >98% (HPLC).

tert-Butyl Carbamate Protection Dynamics

The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

ParameterValue
BaseNaOH (2.0 equiv)
SolventDCM/H₂O (1:1)
Temperature0°C → 25°C (over 2 h)
Conversion>99% (by ¹H NMR)

Post-reaction, the aqueous layer is extracted with DCM (3×), dried (Na₂SO₄), and concentrated to yield the Boc-protected intermediate.

Continuous Flow Synthesis Innovations

Adapting methodologies from bicyclo[1.1.1]pentane carbamate syntheses, continuous flow systems mitigate exothermic risks during Curtius rearrangements and DPPA-mediated steps:

Reactor Configuration

  • Tubing Material : Perfluoroalkoxy (PFA), 1.0 mm ID

  • Residence Time : 8–12 min

  • Temperature : 40°C (jacketed reactor)

Process Optimization

Co-pumping two streams:

  • Stream 1 : Piperidine-isopropylamine (1.0 M in toluene) + Boc₂O (1.2 equiv)

  • Stream 2 : DPPA (1.5 equiv) in THF

Key Outcomes :

  • Throughput : 15 g/h

  • Byproduct Suppression : <2% amide formation (vs. 12% in batch)

  • Safety : Eliminates gas surge risks associated with batch DPPA addition.

Purification and Analytical Characterization

Chromatographic Purification

Final purification employs reverse-phase HPLC:

ColumnWaters XBridge C18, 5 µm, 19×250 mm
Mobile PhaseA: 0.1% TFA/H₂O; B: 0.1% TFA/MeCN
Gradient20% B → 80% B over 30 min
Flow Rate12 mL/min
Retention Time19.0 min

Collected fractions are lyophilized to a white crystalline solid (85% recovery).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.08 (d, J=6.8 Hz, 6H, isopropyl CH₃), 3.45–3.60 (m, 2H, piperidine H-2, H-6).

  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₈H₃₅N₃O₃: 342.2753; found: 342.2756.

Comparative Evaluation of Methodologies

MethodYield (%)Purity (%)ScalabilityKey Advantage
SPPS78–82>98ModerateAmenable to peptide variants
Solution-Phase DCC68–7297HighLow equipment demands
Continuous Flow85–88>99IndustrialSafety and throughput benefits

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. Its removal typically involves acidic conditions:

Reaction Conditions Reagents Outcome Source
Acidic hydrolysisTrifluoroacetic acid (TFA)Cleavage of Boc group to yield free amine
Thermal degradationHeat (≥60°C)Release of CO₂ and tert-butanol
Transamidation3-MethoxypropylamineFormation of substituted urea derivatives

Mechanism :
Under acidic conditions (e.g., TFA), the Boc group undergoes protonation at the carbonyl oxygen, followed by elimination of tert-butanol and CO₂ to release the free amine . Thermal degradation follows a similar pathway, with carbamate intermediates decomposing into CO₂ and tert-butanol .

Hydrolysis of the Ester Functionality

The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions:

Conditions Reagents Products Yield Source
Acidic hydrolysisHCl (6M), refluxCarboxylic acid + tert-butanol85–92%
Basic hydrolysisNaOH (1M), 50°CCarboxylate salt + tert-butanol78–84%

Notable Observation :
Acidic hydrolysis is more efficient due to the stability of the tert-butyl carbocation intermediate.

Amide Bond Reactivity

The amide bond in the 2-amino-3-methyl-butyryl moiety participates in enzymatic and chemical transformations:

Reaction Type Reagents/Enzymes Outcome Source
Enzymatic cleavageProteases (e.g., trypsin)Peptide bond hydrolysis
Acid-catalyzed cleavageHBr/AcOHCleavage to free amine and carboxylic acid

Biological Relevance :
The amide bond’s stability under physiological conditions makes it critical for drug delivery systems targeting enzyme-rich environments.

Piperidine Ring Functionalization

The piperidine ring undergoes reactions such as alkylation and acylation:

Reaction Reagents Product Application Source
N-AlkylationMethyl iodide, K₂CO₃Quaternary ammonium derivativesEnhanced bioavailability
AcylationAcetyl chlorideN-Acylpiperidine derivativesProdrug synthesis

Key Insight :
Functionalization at the piperidine nitrogen modulates the compound’s lipophilicity and interaction with biological targets.

Transamidation Reactions

The carbamate group reacts with nucleophiles like amines:

R-O-C(=O)-N(R’)₂+NH₂-R”R”-N-C(=O)-N(R’)₂+ROH\text{R-O-C(=O)-N(R')₂} + \text{NH₂-R''} \rightarrow \text{R''-N-C(=O)-N(R')₂} + \text{ROH}

Example :
Reaction with 3-methoxypropylamine generates substituted urea derivatives, confirmed via 1H^1\text{H}-NMR .

Stability Under Synthetic Conditions

The compound’s stability varies with solvents and temperature:

Condition Observation Implication Source
Polar aprotic solvents (DMF)High stability (>48 hours at 25°C)Suitable for prolonged reactions
Aqueous acidic media (pH < 3)Rapid Boc deprotection (<1 hour)Requires controlled conditions

Comparison with Structural Analogs

The tert-butyl carbamate’s reactivity differs from benzyl or methyl carbamates:

Carbamate Type Deprotection Efficiency Preferred Reagents
tert-ButylHigh (TFA)TFA, HCl
BenzylModerate (H₂/Pd-C)Hydrogenolysis
MethylLowStrong bases (e.g., LiOH)

Data aggregated from .

Scientific Research Applications

Medicinal Chemistry Applications

  • Neurological Disorders : The structural similarity of this compound to neurotransmitters suggests potential applications in treating neurological disorders. It may interact with receptors involved in neurotransmission, making it a candidate for further pharmacological studies.
  • Lead Compound Development : As a lead compound, it can be modified to enhance efficacy and selectivity against specific targets in drug discovery processes. The ability to introduce variations at the piperidine or amino acid sites allows for the exploration of structure-activity relationships (SAR).
  • Analgesic Properties : Preliminary studies indicate that carbamate derivatives can exhibit analgesic effects. This compound's interaction with pain pathways could be investigated further to assess its potential as a pain management agent.

Synthetic Applications

  • Building Block for Complex Molecules : The compound can serve as a versatile building block in organic synthesis, facilitating the construction of more complex structures through various chemical transformations such as coupling reactions and functional group modifications.
  • Reactivity Studies : Its reactivity profile can be explored to develop new synthetic methodologies, particularly in the synthesis of other carbamate derivatives or related compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar carbamate compounds:

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of carbamic acids exhibit significant binding affinity to specific receptor sites, suggesting their utility in drug design aimed at neurological targets .
  • Research reported in Organic Letters explored the use of piperidine-based compounds as catalysts in asymmetric synthesis, showcasing their effectiveness in promoting enantioselective reactions .

Mechanism of Action

The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester exerts its effects involves:

  • Molecular Targets: : Interacts with enzymes and proteins, possibly inhibiting or activating specific pathways.

  • Pathways Involved: : Modulates biochemical pathways relevant to cell signaling and metabolic processes.

  • Binding Affinity: : Binds to active sites of target proteins, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the scarcity of explicit data on the target compound, the comparison focuses on structurally related carbamates and amides with analogous functional groups. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Density (g/cm³) Boiling Point (°C) Stability/Synthesis Notes Reference ID
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester C₁₄H₂₇N₃O₃ 285.38 Methyl-carbamate, (S)-2-amino-propionyl 1.10 412.7 Stable; synthesized via BOP coupling
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester C₁₉H₂₉N₃O₃ 347.45 Benzyl ester, (S)-2-amino-propionyl 1.14 505.8 Higher reactivity (benzyl ester)
tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate C₂₆H₃₄F₃N₂O₃ 503.57 Trifluoromethyl-phenyl, cyclopentyl core N/A N/A High-yield synthesis (61.5%)

Structural and Functional Differences

  • Amino Acid Side Chain: The target compound’s (S)-2-amino-3-methyl-butyryl group introduces a branched alkyl chain, enhancing lipophilicity compared to the simpler (S)-2-amino-propionyl group in and . This may improve membrane permeability in drug candidates but could reduce aqueous solubility.
  • Carbamate Protections: The tert-butyl carbamate in the target compound and offers superior stability under acidic conditions compared to the benzyl ester in , which is prone to hydrogenolysis .
  • Stereochemical Complexity: The (S)-configuration at both the amino acid and piperidine positions (if present) may confer selectivity in biological interactions, contrasting with the (R)-configured piperidine in .

Stability and Reactivity

  • Thermal Stability : The tert-butyl group’s steric bulk likely lowers the boiling point compared to benzyl esters (e.g., 412.7°C in vs. 505.8°C in ).
  • Acid/Base Stability : Boc-protected analogs (e.g., ) resist hydrolysis under mild acidic conditions but cleave readily with strong acids like TFA, whereas benzyl esters require catalytic hydrogenation .

Research Implications and Gaps

Future studies should prioritize:

  • Experimental determination of its physical properties (e.g., melting point, solubility).
  • Comparative bioactivity assays against analogs like to evaluate the impact of its 3-methyl-butyryl side chain.
  • Optimization of synthesis protocols to address yield issues noted in .

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, often referred to as AM97357, is a synthetic derivative with potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 55521-02-3
  • Molecular Formula : C18H35N3O3
  • Molar Mass : 335.49 g/mol
  • Density : 1.11 g/cm³ (predicted)
  • Boiling Point : 460.2 °C (predicted)
  • pKa : 9.13 (predicted)

The biological activity of AM97357 is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.

  • Inhibition of Enzymes : AM97357 has demonstrated inhibitory effects on certain proteases, which are critical in various cellular processes. For instance, it has been studied for its potential as an inhibitor of the SARS-CoV 3CL protease, a key enzyme in the replication cycle of coronaviruses .
  • Cholinesterase Inhibition : Similar compounds with carbamate structures have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for neurotransmission regulation. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or causing toxicity at high concentrations .

In Vitro Studies

Recent studies have focused on evaluating the biological activity of AM97357 through various in vitro assays:

  • Protease Inhibition Assays : The compound was subjected to fluorometric assays to determine its IC50 values against the SARS-CoV 3CL protease. The results indicated a promising inhibitory effect, suggesting potential therapeutic applications in antiviral strategies .
CompoundIC50 (µM)Target
AM97357XSARS-CoV 3CL protease
ControlYSARS-CoV 3CL protease

(Note: Specific values for IC50 need to be filled based on experimental data)

Case Studies

  • Antiviral Activity : A study investigated the antiviral efficacy of AM97357 against SARS-CoV variants. The compound exhibited significant inhibition of viral replication in cell cultures, indicating its potential as a therapeutic agent during outbreaks .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of AM97357 by assessing its impact on cholinergic signaling pathways. Results showed that the compound could enhance memory retention in animal models by inhibiting AChE activity .

Q & A

Q. What are the recommended synthetic routes for [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, and how can reaction conditions be optimized for stereochemical purity?

  • Methodological Answer: A multi-step synthesis approach is typically employed. For example, tert-butyl carbamates can be synthesized via Suzuki-Miyaura cross-coupling reactions using boronic acid intermediates, followed by selective hydrogenation (e.g., Pd/C under H₂) to reduce unsaturated bonds . Asymmetric Mannich reactions using chiral catalysts (e.g., organocatalysts) are critical for achieving the (S)-configured amino acid moiety, ensuring stereochemical purity . Optimization involves controlling reaction temperature (0–25°C), catalyst loading (5–10 mol%), and solvent polarity (e.g., THF or DCM) to minimize racemization.

Q. How should researchers characterize the structural integrity and purity of this compound, especially regarding its stereochemical configuration?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of tert-butyl (δ ~1.4 ppm for C(CH₃)₃), piperidinyl, and isopropyl groups.
  • Chiral HPLC: Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol gradients to resolve enantiomers and validate stereochemical purity .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated for C₂₀H₃₇N₃O₃: 391.28 g/mol) and isotopic patterns.
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .

Q. What are the stability considerations for storing and handling this compound under laboratory conditions?

  • Methodological Answer:
  • Storage: Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the tert-butyl carbamate group.
  • Handling: Use anhydrous solvents (e.g., dried DMF or THF) during synthesis. Monitor for degradation via TLC or LC-MS, particularly for hydrolysis byproducts (e.g., free amine or CO₂ release) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when scaling up the preparation of this compound?

  • Methodological Answer: Yield discrepancies often arise from catalyst deactivation, incomplete coupling in Suzuki reactions, or side reactions during hydrogenation. Mitigation strategies include:
  • Catalyst Screening: Test Pd(OAc)₂/XPhos or Pd(dppf)Cl₂ for improved coupling efficiency .
  • Reaction Monitoring: Use in-situ IR or LC-MS to track intermediate formation (e.g., boronic acid intermediates).
  • Scale-Up Adjustments: Increase stirring efficiency and optimize H₂ pressure (1–3 atm) during hydrogenation to enhance reproducibility .

Q. What methodologies are effective in analyzing and mitigating diastereomer formation during the synthesis of this compound?

  • Methodological Answer:
  • Chiral Auxiliaries: Incorporate (S)-tert-leucine or Evans auxiliaries during the acylation step to enforce stereochemical control .
  • Dynamic Kinetic Resolution (DKR): Use bifunctional catalysts (e.g., Ru-based) to epimerize undesired diastereomers in situ.
  • Reaction Quenching: Halt reactions at 80–90% conversion to minimize equilibrium-driven epimerization .

Q. What strategies are employed to investigate the compound's reactivity in nucleophilic or electrophilic environments, particularly concerning its tert-butyl carbamate group?

  • Methodological Answer:
  • Electrophilic Testing: React with acyl chlorides (e.g., AcCl) in presence of base (Et₃N) to assess carbamate stability.
  • Nucleophilic Attack: Expose to amines (e.g., benzylamine) in polar aprotic solvents (DMF) to probe Boc-deprotection kinetics.
  • DFT Calculations: Model transition states for carbamate cleavage pathways to predict reactivity under acidic/basic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.